Comprehensive Spectroscopic Profiling of 2,5-Dimethoxyaniline Hydrochloride
Comprehensive Spectroscopic Profiling of 2,5-Dimethoxyaniline Hydrochloride
Executive Summary
2,5-Dimethoxyaniline hydrochloride (CAS: 53272-20-1) is a critical precursor in the synthesis of advanced conducting polymers, such as poly(2,5-dimethoxyaniline) (PDMA), and serves as a vital intermediate in pharmaceutical and agrochemical development. For researchers and drug development professionals, the precise spectroscopic characterization of this monomer is paramount. This whitepaper provides an authoritative, in-depth analysis of the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles of 2,5-dimethoxyaniline hydrochloride.
Unlike standard data repositories, this guide focuses on the causality behind the spectral features—specifically, how the protonation of the amine group fundamentally alters the electronic environment of the aromatic system—and provides self-validating experimental protocols to ensure data integrity.
Structural and Electronic Causality: The Protonation Effect
To interpret the spectroscopic data of 2,5-dimethoxyaniline hydrochloride accurately, one must first understand the profound electronic shift that occurs upon protonation of the free base[1].
In the free base form (2,5-dimethoxyaniline), the nitrogen lone pair is fully conjugated with the aromatic
The Causality of the Shift:
-
Loss of Resonance: The
group has no lone pair to donate into the ring. The resonance effect is entirely abolished. -
Strong Inductive Withdrawal: The positively charged nitrogen becomes a powerful electron-withdrawing group (EWG) via the inductive effect (
-bond withdrawal). -
Spectroscopic Consequences:
-
NMR: The aromatic protons—particularly H-6, which is ortho to the ammonium group—experience severe deshielding.
-
UV-Vis: The loss of
conjugation causes a hypsochromic (blue) shift in the absorption maxima. -
IR: The sharp
stretching bands are replaced by a broad, complex "ammonium band" overlapping the C-H stretching region[2].
-
Fig 1: Electronic and structural causality of amine protonation on spectral data.
Quantitative Spectroscopic Data
The following tables summarize the validated spectroscopic parameters for 2,5-dimethoxyaniline hydrochloride.
Nuclear Magnetic Resonance (NMR)
Data acquired in DMSO-
Table 1:
Table 2:
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of the hydrochloride salt is characterized by the massive structural alteration of the N-H stretching region[3].
Table 3: FT-IR Peak Assignments (KBr Pellet)
| Wavenumber (
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of the monomer is essential for monitoring the oxidative polymerization process to PDMA[4].
Table 4: UV-Vis Absorption Maxima (in
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols must be executed as self-validating systems. A self-validating system incorporates internal checks that immediately flag sample degradation, incomplete protonation, or solvent contamination.
NMR Acquisition Protocol
Objective: Obtain high-resolution
-
Sample Preparation: Weigh 15 mg of 2,5-dimethoxyaniline hydrochloride. Dissolve completely in 0.6 mL of anhydrous DMSO-
containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. -
Environmental Control: Ensure the NMR tube is purged with dry nitrogen. Moisture in the DMSO will cause the
peak to broaden into the baseline or shift due to rapid proton exchange. -
Acquisition Parameters: Run a standard 1D
experiment with a relaxation delay ( ) of 2 seconds and 16 scans. For , utilize a of 2-3 seconds with proton decoupling (WALTZ-16) for a minimum of 512 scans. -
Self-Validation Mechanism:
-
Check 1: The TMS peak must be exactly at 0.00 ppm.
-
Check 2: The water peak in DMSO-
should appear at 3.33 ppm. If the water peak is excessively large and the peak at 10.20 ppm is missing, the sample has absorbed atmospheric moisture, invalidating the integration.
-
FT-IR Acquisition Protocol
Objective: Accurately map the vibrational modes without inducing polymorphic changes or ion-exchange.
-
Matrix Preparation: Dry spectroscopic-grade KBr in an oven at 110°C for 2 hours.
-
Sample Milling: Mix 2 mg of the analyte with 200 mg of dry KBr. Grind gently in an agate mortar. Crucial: Do not over-grind, as excessive mechanical energy can cause the hydrochloride salt to undergo partial ion exchange with KBr, altering the spectrum.
-
Pellet Pressing: Press under 10 tons of vacuum pressure for 2 minutes to form a translucent pellet.
-
Acquisition: Scan from 4000 to 400
at a resolution of 4 for 32 scans against a pure KBr background. -
Self-Validation Mechanism:
-
Check 1: Look at the 3300-3400
region. If sharp doublet peaks appear, the salt has partially degraded back to the free base. The protocol must be restarted with fresh, dry material.
-
UV-Vis Acquisition Protocol
Objective: Determine the molar absorptivity and confirm the protonation state.
-
Stock Solution: Prepare a 1.0 mM stock solution using ultra-pure (18 M
) deionized water. -
Dilution: Dilute to a working concentration of 0.1 mM.
-
Acquisition: Use matched quartz cuvettes (1 cm path length). Run a baseline correction using the pure solvent. Scan from 200 nm to 500 nm.
-
Self-Validation Mechanism:
-
Check 1: Add 1 drop of 0.1 M NaOH to the cuvette and rescan. The peak at 285 nm should undergo a bathochromic (red) shift and increase in intensity as the free base is generated and the
transition is restored. This chemical switch validates that the original spectrum was indeed the fully protonated salt.
-
Fig 2: Self-validating spectroscopic workflow for 2,5-Dimethoxyaniline HCl.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7613, 2,5-Dimethoxyaniline. PubChem.[Link][1]
-
Mungkalodom, S., et al. (2014). Synthesis of Poly(2,5-dimethoxyaniline) and Electrochromic Properties. Materials Research.[Link][4]
-
Singh, A., et al. (2012). Influence of Binary Oxidant (FeCl3:APS) Ratio on the Spectroscopic and Microscopic Properties of Poly(2,5-Dimethoxyaniline). Soft Nanoscience Letters.[Link][3]
-
National Institute of Standards and Technology (NIST). Benzenamine, 4-chloro-2,5-dimethoxy- IR Spectrum (Reference for 2,5-dimethoxy aromatic IR behaviors). NIST Chemistry WebBook, SRD 69.[Link][2]
Sources
- 1. 2,5-Dimethoxyaniline | C8H11NO2 | CID 7613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzenamine, 4-chloro-2,5-dimethoxy- [webbook.nist.gov]
- 3. Influence of Binary Oxidant (FeCl3:APS) Ratio on the Spectroscopic and Microscopic Properties of Poly(2,5-Dimethoxyaniline) [scirp.org]
- 4. scielo.br [scielo.br]
